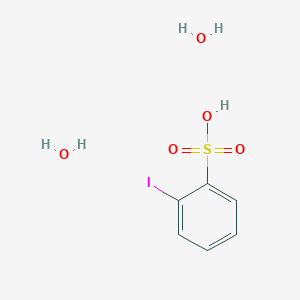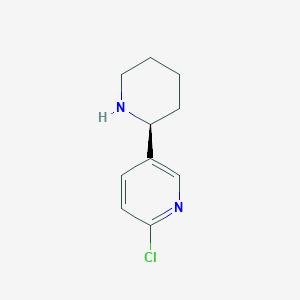
(3-Fluoro-2,4-dimethylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Fluoro-2,4-dimethylphenyl)hydrazine” is a chemical compound with the molecular formula C8H11FN2 . It is a derivative of hydrazine, which is commonly used in the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of “(3-Fluoro-2,4-dimethylphenyl)hydrazine” consists of a phenyl ring with two methyl groups and a fluoro group attached, along with a hydrazine group . The average mass of the molecule is 154.185 Da, and the monoisotopic mass is 154.090622 Da .Chemical Reactions Analysis
Hydrazine derivatives, such as “(3-Fluoro-2,4-dimethylphenyl)hydrazine”, can participate in various chemical reactions. One notable reaction is the Wolff-Kishner reduction, which involves the conversion of carbonyl groups to methylene groups .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Applications
Hydrazine-coupled pyrazole derivatives, which can be synthesized using “(3-Fluoro-2,4-dimethylphenyl)hydrazine”, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Synthesis of J147
“(3-Fluoro-2,4-dimethylphenyl)hydrazine” can be used for the synthesis of J147, a novel neurotrophic drug . This compound has shown potential in the treatment of neurodegenerative diseases.
Synthesis of Desmethyl-J147
In addition to J147, “(3-Fluoro-2,4-dimethylphenyl)hydrazine” can also be used in the synthesis of desmethyl-J147 , which is a precursor to J147.
Synthesis of 1-(2,4-dimethylphenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester
This compound can be synthesized using "(3-Fluoro-2,4-dimethylphenyl)hydrazine" . While the specific applications of this compound are not mentioned, it could potentially be used in various chemical reactions due to its complex structure.
Reactant with Ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate
“(3-Fluoro-2,4-dimethylphenyl)hydrazine” can be used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . This reaction will need reagent K2CO3, and the menstruum ethanol .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-fluoro-2,4-dimethylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-5-3-4-7(11-10)6(2)8(5)9/h3-4,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXKRDORYBFHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NN)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2,4-dimethylphenyl)hydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

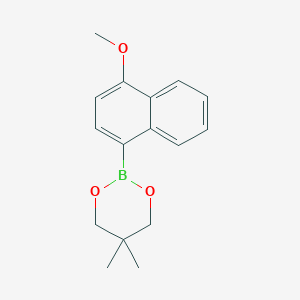
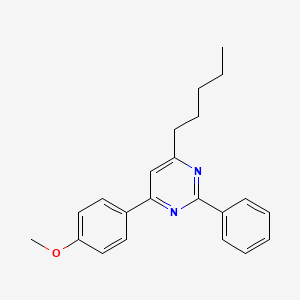




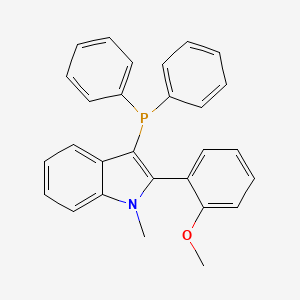

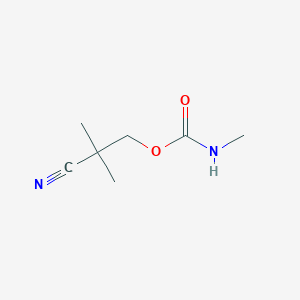

![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
